Demethylcephalotaxinone

Overview

Description

Demethylcephalotaxinone is an alkaloid compound that belongs to the Cephalotaxus family. It is a derivative of cephalotaxine and is found in various species of the Cephalotaxus genus, such as Cephalotaxus hainanensis. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethylcephalotaxinone typically involves multiple steps starting from simpler organic molecules. One common synthetic route begins with the preparation of iodo enolsilane, followed by a series of reactions including oxidation, cyclization, and reduction . The key steps include:

Preparation of iodo enolsilane: This involves the reaction of sodium iodide with boron trifluoride etherate.

Oxidation: The iodo enolsilane is oxidized using pyridinium chlorochromate in dichloromethane.

Cyclization: A reductive oxy-Nazarov cyclization is performed to form the macrocyclic structure.

Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Demethylcephalotaxinone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cephalotaxinone.

Reduction: Reduction reactions can convert it back to cephalotaxine.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Cephalotaxinone.

Reduction: Cephalotaxine.

Substitution: Various N-alkylated derivatives.

Scientific Research Applications

Demethylcephalotaxinone has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other bioactive alkaloids.

Biology: It is used in studies related to its biological activities, including potential anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in oncology.

Industry: It is used in the development of pharmaceuticals and other bioactive compounds

Mechanism of Action

The mechanism of action of demethylcephalotaxinone involves its interaction with molecular targets in the cell. It is known to inhibit protein synthesis by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis . This mechanism is similar to that of other cephalotaxine derivatives, such as homoharringtonine.

Comparison with Similar Compounds

Similar Compounds

Cephalotaxine: The parent compound from which demethylcephalotaxinone is derived.

Cephalotaxinone: An oxidized form of this compound.

Homoharringtonine: Another cephalotaxine derivative with significant anticancer activity.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound, cephalotaxine. Its ability to serve as an intermediate in the synthesis of other bioactive compounds also highlights its importance in medicinal chemistry .

Biological Activity

Demethylcephalotaxinone is an alkaloid derived from the Cephalotaxus genus, particularly noted for its potential biological activities, especially in oncology. This compound has gained attention due to its structural relationship with other cephalotaxine-type alkaloids, such as homoharringtonine, which have demonstrated significant anticancer properties.

Chemical Structure and Synthesis

This compound (CAS 51020-45-2) is synthesized through various chemical pathways, often starting from simpler organic molecules. A common synthetic route involves:

- Preparation of Iodo Enolsilane : Reaction of sodium iodide with boron trifluoride etherate.

- Oxidation : Utilizing pyridinium chlorochromate in dichloromethane.

- Cyclization : A reductive oxy-Nazarov cyclization to form the macrocyclic structure.

- Reduction : Final reduction of the intermediate to yield this compound.

This compound serves as a precursor in synthesizing other bioactive alkaloids, which are critical in medicinal chemistry, particularly for developing anticancer agents.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity, particularly against leukemia cell lines. Its mechanism of action is believed to be similar to that of homoharringtonine, primarily inhibiting protein synthesis at the ribosomal level. This inhibition affects the initial stages of peptide chain elongation, leading to reduced cell proliferation in cancerous cells.

This compound likely shares biochemical pathways with homoharringtonine:

- Inhibition of Protein Synthesis : By targeting ribosomes, it disrupts protein production essential for cancer cell survival.

- Cell Cycle Regulation : It has been shown to influence gene expression related to cell cycle progression, particularly by modulating the expression levels of cyclins and cyclin-dependent kinase inhibitors such as p27 and p21.

Case Studies and Research Findings

- Leukemia Treatment : In studies involving murine models, cephalotaxus alkaloids demonstrated marked activity against leukemia, leading to their clinical use in treating acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) .

- Clinical Trials : Homoharringtonine, a closely related compound, has undergone extensive clinical trials demonstrating efficacy against resistant forms of leukemia. The insights gained from these studies have prompted further investigation into this compound's potential as a therapeutic agent .

- Biochemical Analysis : In vitro studies have shown that this compound affects mitochondrial respiration and ATP production, indicating its role in cellular metabolism alteration .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively detailed in current literature; however, related compounds suggest it may exhibit rapid absorption and metabolism with potential side effects similar to those observed with homoharringtonine, including cardiovascular issues and myelosuppression .

Comparative Analysis of Cephalotaxus Alkaloids

| Compound | Activity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | Antitumor | Inhibition of protein synthesis | Under research |

| Homoharringtonine | Antileukemic | Inhibition at ribosomal level | Approved for CML |

| Cephalotaxine | Anticancer | Disruption of cell cycle regulation | Clinical trials ongoing |

Properties

IUPAC Name |

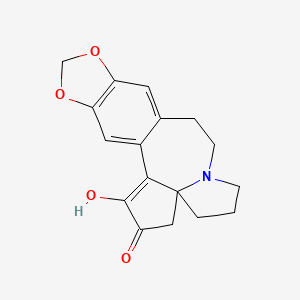

3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVASNYLQYPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Demethylcephalotaxinone in natural product synthesis?

A1: this compound serves as a crucial precursor in the total synthesis of various Cephalotaxus alkaloids, including Cephalotaxine. These alkaloids exhibit anti-cancer activity, making their synthesis pathways highly relevant in medicinal chemistry. Researchers have successfully synthesized this compound from Norhydrastinine in five steps, achieving an overall yield of 39.1%. [] This synthetic route provides a foundation for further modifications and exploration of structure-activity relationships within this class of compounds.

Q2: How does the chemical structure of this compound relate to its role in Cephalotaxine synthesis?

A2: this compound can be converted into (-)-Cephalotaxine in two steps. [] This suggests that this compound possesses the core structural features required for Cephalotaxine activity. Further studies focusing on the specific structural modifications involved in this conversion would provide valuable insights into the structure-activity relationship of these alkaloids.

Q3: What are the implications of successful total synthesis of this compound?

A3: The successful total synthesis of this compound, Cephalotaxinone, and Cephalotaxine represents a significant achievement in organic chemistry. [, ] This breakthrough opens avenues for further investigations into these alkaloids' biological activities and potential applications in medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.